Diethyl [amino(naphthalen-1-yl)methyl]phosphonate
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Overview
Description
Diethyl [amino(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring, an amino group, and a phosphonate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [amino(naphthalen-1-yl)methyl]phosphonate typically involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC). This method uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction proceeds with high regioselectivity and excellent yield under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction. This process requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [amino(naphthalen-1-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of diethyl [amino(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . This interaction can disrupt the normal function of the enzyme, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: Acts as an acid phosphatase inhibitor.
H-Phosphonates: Mono- and diesters of phosphonic acid with unique chemical properties.
Uniqueness
Diethyl [amino(naphthalen-1-yl)methyl]phosphonate is unique due to its combination of a naphthalene ring, an amino group, and a phosphonate ester
Properties
CAS No. |
189180-15-2 |
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Molecular Formula |
C15H20NO3P |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
diethoxyphosphoryl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)15(16)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,3-4,16H2,1-2H3 |
InChI Key |
AWPSOQZTGXQLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC2=CC=CC=C21)N)OCC |
Origin of Product |
United States |
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